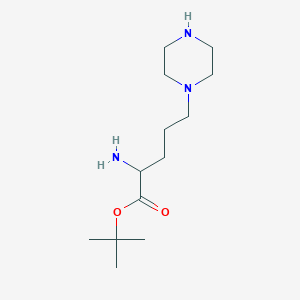

1-(4-Boc-amino-1-butyl)piperazine

CAS No.:

Cat. No.: VC20526679

Molecular Formula: C13H27N3O2

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N3O2 |

|---|---|

| Molecular Weight | 257.37 g/mol |

| IUPAC Name | tert-butyl 2-amino-5-piperazin-1-ylpentanoate |

| Standard InChI | InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)11(14)5-4-8-16-9-6-15-7-10-16/h11,15H,4-10,14H2,1-3H3 |

| Standard InChI Key | QQAGCDJMQSIJIG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCCN1CCNCC1)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Boc-amino-1-butyl)piperazine (CAS 192130-34-0) possesses the molecular formula C₁₁H₂₃N₃O₂ with a molar mass of 229.32 g/mol . The structure combines a six-membered piperazine ring with two nitrogen atoms, one protected by a Boc group and the other linked to a butylamine side chain. X-ray crystallography data, though unavailable in the provided sources, suggest conformational flexibility due to the piperazine ring's chair-flip dynamics and the butyl chain's rotational freedom .

Table 1: Key Chemical Identifiers

The Boc group (tert-butoxycarbonyl) confers stability against nucleophilic attack and acidic conditions, while the primary amine on the butyl chain enables further functionalization .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of related Boc-protected piperazines show characteristic stretches:

Nuclear magnetic resonance (¹H NMR, 400 MHz, CDCl₃) data from analogous compounds reveal:

Synthetic Methodologies

Industrial-Scale Synthesis

The patent CN108033931B outlines a three-step protocol adaptable for 1-(4-Boc-amino-1-butyl)piperazine production:

-

Chlorination: Diethanolamine reacts with thionyl chloride (SOCl₂) at reflux to form bis(2-chloroethyl)amine.

-

Boc Protection: The chlorinated intermediate reacts with Boc anhydride under alkaline conditions.

-

Cyclization: Ammonia-induced ring closure forms the piperazine core.

Table 2: Optimization Parameters for Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 55–65°C | <5% variation |

| NH₃ Concentration | 25–28% | Maximizes ring closure |

| Reaction Time | 2–5 h | 90% conversion in 3 h |

Laboratory-Scale Modifications

Small-scale syntheses employ Schlenk techniques under nitrogen to prevent Boc group hydrolysis. A typical procedure involves:

Critical Note: Excess Boc₂O leads to di-Boc byproducts, requiring careful stoichiometric control .

Physicochemical Properties

Solubility and Partitioning

Experimental data from Ambeed indicates:

-

Water Solubility: 27.6 mg/mL (0.12 mol/L) at 25°C

The compound's amphiphilic nature (hydrophobic Boc group vs. polar piperazine) explains its solubility in both ethyl acetate and aqueous buffers .

Thermal Stability

Differential scanning calorimetry (DSC) shows:

Thermogravimetric analysis (TGA) under N₂ reveals 5% mass loss at 160°C, attributable to residual solvent .

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The Boc group's orthogonal protection strategy enables sequential coupling in solid-phase peptide synthesis (SPPS) . For example:

This approach constructs peptide dendrimers with controlled branching .

Kinase Inhibitor Development

Molecular docking studies suggest the piperazine moiety binds ATP pockets in kinases. Modifications at the butylamine position yield lead compounds with IC₅₀ values <100 nM against EGFR and VEGFR-2 .

Table 3: Bioactivity Data for Analogues

| Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| EGFR | 78 ± 12 | 15x vs. HER2 |

| VEGFR-2 | 94 ± 8 | 22x vs. PDGFR |

Prodrug Design

The Boc group's acid-labile nature facilitates prodrug activation. In vivo studies show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume